N-Nitrosoanatabine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

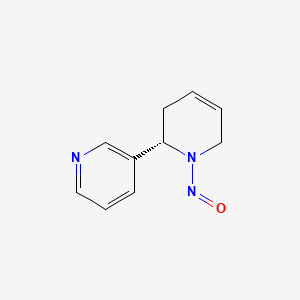

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOFAFWTOKDIFH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221442 | |

| Record name | N'-Nitrosoanatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71267-22-6 | |

| Record name | N-Nitrosoanatabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosoanatabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Nitrosoanatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71267-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-NITROSOANATABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of N-Nitrosoanatabine in Cured Tobacco

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) class of compounds, which are potent carcinogens found in tobacco products. The formation of NAT occurs primarily during the curing, fermentation, and aging of tobacco leaves through the nitrosation of the secondary amine alkaloid, anatabine. This technical guide provides a comprehensive overview of the mechanisms of NAT formation, the key influencing factors, detailed experimental protocols for its quantification, and a summary of reported quantitative data. Understanding the intricacies of NAT formation is crucial for developing strategies to mitigate its presence in tobacco products and for assessing the toxicological risks associated with tobacco use.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens unique to tobacco products.[1] Among these, this compound (NAT), while not considered as potent a carcinogen as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is present in significant quantities and serves as an important marker for the overall TSNA content in tobacco.[2] The formation of NAT is a complex process influenced by a variety of factors, including the genetic makeup of the tobacco plant, agricultural practices, and post-harvest processing, particularly the curing method.[3] This guide will delve into the core aspects of NAT formation to provide a detailed resource for professionals in tobacco research and drug development.

The Chemical Pathway of this compound Formation

The fundamental chemical reaction for NAT formation is the nitrosation of its precursor, the tobacco alkaloid anatabine. This reaction is primarily driven by the presence of nitrosating agents derived from nitrate.

Precursors and Nitrosating Agents

-

Anatabine: A secondary amine alkaloid naturally present in tobacco leaves. Its concentration can vary depending on the tobacco variety and growing conditions.

-

Nitrosating Agents: The primary nitrosating agents are nitrite (NO₂⁻) and other nitrogen oxides (NOx).[4] These are typically formed from the microbial reduction of nitrate (NO₃⁻), which is absorbed by the tobacco plant from nitrogen-based fertilizers.[4]

The Role of Microbial Activity

Microorganisms present on the surface of tobacco leaves play a critical role in the conversion of nitrate to nitrite.[3] During the curing process, as the leaf cells lose moisture and integrity, the cellular contents, including nitrates, become accessible to these microbes.[3] This microbial nitrate reductase activity is a key step in providing the necessary nitrosating agents for NAT formation.

Signaling Pathway of this compound Formation

Caption: Chemical pathway for the formation of this compound (NAT) during tobacco curing.

Factors Influencing this compound Formation

Several factors during tobacco cultivation and curing can significantly impact the final concentration of NAT in the cured leaf.

-

Tobacco Variety: Different tobacco varieties have varying levels of anatabine and different propensities for nitrate accumulation, directly affecting NAT formation potential. Burley tobacco, for instance, tends to have higher TSNA levels than Bright tobacco.[3]

-

Agricultural Practices: The use of nitrogen-rich fertilizers increases the nitrate content in the leaves, providing a larger reservoir for the formation of nitrosating agents.[5]

-

Curing Conditions:

-

Temperature and Humidity: High temperature and high relative humidity during the early stages of curing promote microbial activity, leading to increased nitrite formation and subsequently higher NAT levels.[6] Curing at elevated temperatures and humidity, such as 32°C and 83% relative humidity, has been shown to dramatically increase the accumulation of TSNAs.[7]

-

Ventilation: Good air circulation during curing helps to remove moisture and volatile compounds, which can limit microbial growth and reduce the opportunity for nitrosation reactions.[3]

-

-

Post-Curing Storage: Storing cured tobacco under humid conditions can lead to further increases in TSNA concentrations.[3]

Quantitative Data on this compound Levels

The concentration of NAT in cured tobacco can vary widely. The following tables summarize reported data from various studies.

Table 1: this compound (NAT) Concentrations in Different Tobacco Types

| Tobacco Type | NAT Concentration Range (ng/g dry weight) | Reference(s) |

| Flue-cured (Bright) | 6,670 (in one study) | [3] |

| Air-cured (Burley) | Generally higher than Bright tobacco | [3] |

| Dark Fire-cured | Substantial variability observed | [8] |

| Dark Air-cured | Substantial variability observed | [8] |

| Sun-cured (Oriental) | Generally lower TSNA levels | [3] |

| Moist Snuff (high unprotonated nicotine) | 3,790 - 6,130 | [3] |

| Moist Snuff (low unprotonated nicotine) | 630 - 2,050 | [3] |

Table 2: Impact of Curing Conditions on Total TSNA Levels (including NAT)

| Curing Condition | Total TSNA Concentration (µg/g) | Reference(s) |

| Traditional Air-Curing (High Humidity) | Higher Levels | |

| Traditional Air-Curing (Drier Climate) | Lower Levels | |

| Controlled Curing (24°C / 70% RH) | Positive correlation with nitrite | [9] |

| Controlled Curing (32°C / 83% RH) | Dramatically increased accumulation | [9] |

Table 3: this compound (NAT) Levels in Different Parts of the Tobacco Leaf (Air-Cured)

| Leaf Part | NAT Concentration | Reference(s) |

| Lamina | Lower than midrib | [3] |

| Midrib | Higher than lamina | [3] |

Experimental Protocols for this compound Analysis

Accurate quantification of NAT in tobacco is essential for research and quality control. The two most common analytical techniques are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

Caption: General experimental workflow for the analysis of this compound in cured tobacco.

Detailed Protocol for Sample Preparation and Extraction

-

Sample Homogenization: Grind the cured tobacco sample to a fine powder to ensure homogeneity.

-

Spiking with Internal Standard: Accurately weigh a portion of the ground tobacco (e.g., 1.0 g) and spike it with a known amount of an internal standard, such as a deuterium-labeled NAT analogue (NAT-d4), to correct for extraction and instrumental variability.[2]

-

Extraction: Add an aqueous extraction buffer, typically a citrate-phosphate buffer containing ascorbic acid to prevent artifact formation, to the tobacco sample.[10][11] Agitate the mixture for a specified period (e.g., 30-60 minutes) to ensure complete extraction of the TSNAs.[2]

-

Centrifugation and Filtration: Centrifuge the extract to pellet the solid tobacco material and then filter the supernatant to remove any remaining particulate matter.[2]

Protocol for Gas Chromatography-Thermal Energy Analyzer (GC-TEA) Analysis

-

Sample Cleanup:

-

Concentration: Evaporate the solvent from the purified extract and reconstitute the residue in a small, known volume of a suitable solvent.[10]

-

GC-TEA Conditions:

-

Injector: Use a temperature-programmable injector.

-

Column: A capillary column suitable for separating nitrosamines, such as a DB-1 fused silica capillary column.[11]

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed temperature ramp to achieve separation of the different TSNAs.

-

Detector: A Thermal Energy Analyzer (TEA), which is specific for nitroso compounds.[11]

-

-

Quantification: Create a calibration curve using standards of known NAT concentrations and use the peak area of NAT relative to the internal standard to determine the concentration in the sample.

Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Sample Cleanup (if necessary): For LC-MS/MS, extensive cleanup may not always be required due to the high selectivity of the detector. However, solid-phase extraction (SPE) can be used to remove matrix interferences.[13]

-

LC Conditions:

-

Column: A reversed-phase C18 column.[2]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical analytical flow rate (e.g., 0.35 mL/min).[2]

-

Injection Volume: A small volume (e.g., 10 µL).[2]

-

-

MS/MS Conditions:

-

Quantification: Similar to GC-TEA, use a calibration curve prepared with known standards and an internal standard for accurate quantification.

Conclusion

The formation of this compound in cured tobacco is a multifaceted process that is heavily influenced by the interplay of tobacco chemistry, microbial activity, and curing practices. This guide has provided a detailed overview of the formation pathways, influencing factors, and analytical methodologies for NAT. For researchers and professionals in related fields, a thorough understanding of these principles is paramount for the development of strategies aimed at reducing TSNA levels in tobacco products and for accurately assessing the health risks associated with their use. Further research focusing on the precise control of curing environments and the potential for microbial interventions may offer promising avenues for mitigating NAT formation.

References

- 1. Comparison of the nitrogenous components in air-cured Burley tobacco grown and cured at five locations in the U.S.A | CORESTA [coresta.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Changes in TSNA contents during tobacco storage and the effect of temperature and nitrate level on TSNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Variability of TSNA in U.S. Tobacco and Moist Smokeless Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

- 11. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 12. Determination of Nitrosamines in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 13. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitrosoanatabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and tobacco product analysis. This document details synthetic pathways, experimental protocols, and analytical methodologies, with a focus on providing practical and reproducible information.

Synthesis of this compound

This compound is typically synthesized from its precursor, anatabine. Two primary synthetic routes for obtaining anatabine are prevalent in the literature, followed by a nitrosation step to yield the final product.

Synthesis of Anatabine via Imine Formation and Cyclization

One common method for the synthesis of anatabine involves the formation of an imine from 3-aminomethyl pyridine and benzophenone, followed by cyclization.[1]

Experimental Protocol:

Step 1: Synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine

-

In a round-bottom flask, combine 3-aminomethyl pyridine and benzophenone in a 1:1.25 molar ratio.

-

Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 3 hours.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield N-(diphenylmethylene)(pyridin-3-yl)methanamine. An expected yield of approximately 86.4% can be achieved under optimal conditions.[1]

Step 2: Synthesis of Anatabine

-

Dissolve the N-(diphenylmethylene)(pyridin-3-yl)methanamine in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), in a 1:1.1 molar ratio with respect to the imine.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

The reaction is then quenched, and the anatabine product is extracted and purified. A yield of approximately 85.5% can be expected.[1]

Synthesis of Anatabine via Diels-Alder Reaction

An alternative route to anatabine involves a Diels-Alder reaction to construct the core ring system.[2][3]

Experimental Protocol:

-

A suitable diene, such as 1,3-butadiene, is reacted with a dienophile derived from a pyridine precursor.

-

The resulting cycloadduct undergoes further transformations, including hydrolysis and reduction, to yield the anatabine skeleton.

Nitrosation of Anatabine to this compound

The final step in the synthesis of NAT is the nitrosation of the anatabine precursor.

Experimental Protocol:

-

Dissolve anatabine in a suitable solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add a nitrosating agent, such as sodium nitrite, in the presence of an acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at 0 °C for approximately 6 hours.[1]

-

After the reaction is complete, neutralize the mixture and extract the this compound with an organic solvent.

-

The crude product can be purified by column chromatography or high-performance liquid chromatography (HPLC). A yield of around 81.0% can be achieved for this step.[1] A 60% yield has also been reported for the nitrosation of radiolabeled anatabine.[2][3]

Quantitative Data for Synthesis:

| Step | Reactants | Key Reagents/Conditions | Yield (%) | Reference |

| Synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine | 3-aminomethyl pyridine, benzophenone | p-toluenesulfonic acid, toluene, reflux 3h | 86.4 | [1] |

| Synthesis of Anatabine | N-(diphenylmethylene)(pyridin-3-yl)methanamine | LDA, THF, -78 °C | 85.5 | [1] |

| Nitrosation of Anatabine | Anatabine | Sodium nitrite, acid, 0 °C, 6h | 81.0 | [1] |

| Nitrosation of Radiolabeled Anatabine | [³H]-Anatabine | Nitrosating agent | 60 | [2][3] |

Characterization of this compound

The structural confirmation and quantification of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data:

Due to the lack of publicly available experimental spectra, computational prediction tools can be utilized to estimate the ¹H and ¹³C NMR chemical shifts. These predictions are based on the molecular structure of this compound and can provide a useful reference for researchers. It is important to note that predicted values may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the characterization of this compound, providing information on its molecular weight and fragmentation pattern.

Mass Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a prominent fragment ion.[4]

Quantitative Data for Mass Spectrometry:

| Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference |

| LC-MS/MS | 190.1 | 160.1 | Multiple Reaction Monitoring (MRM) transition for quantification. | [5] |

| GC-MS | 189 | 159 | Selected Ion Monitoring (SIM) for quantification and confirmation. | [6] |

Chromatographic Methods

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the primary methods for the separation and quantification of this compound from complex matrices.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Extraction of NAT from the sample matrix using a suitable solvent, followed by a clean-up step, often involving solid-phase extraction (SPE).

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column is typically used.

-

Injector: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is employed to achieve good separation.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is standard.

-

Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring the molecular ion and key fragment ions.[6]

-

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol:

-

Sample Preparation: Similar to GC-MS, this involves extraction and may include a clean-up step.

-

LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[5]

-

Flow Rate: Dependent on the column dimensions.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is common.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition.[5]

-

Quantitative Data for Chromatographic Methods:

| Technique | Column | Mobile Phase/Carrier Gas | Detection Mode | Reference |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | SIM | [6][7] |

| LC-MS/MS | Reversed-phase C18 | Water/Methanol or Acetonitrile with additives | MRM | [5] |

Visualizations

Synthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Synthesis of (plus or minus) [5-{sup 3}H] N'-Nitrosoanatabine, a tobacco-specific nitrosamine (Journal Article) | OSTI.GOV [osti.gov]

- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of tobacco specific nitrosamines (tsnas) in tobacco and tobacco smoke by GC-MS/MS | CORESTA [coresta.org]

N-Nitrosoanatabine: An In-Depth Technical Review of its Carcinogenic Potential in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, extensive research in animal models has shown that NAT possesses little to no carcinogenic activity. This technical guide provides a comprehensive overview of the existing data on the carcinogenic potential of NAT in animal models, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms that contribute to its low carcinogenicity.

Introduction

Tobacco-specific nitrosamines are a group of carcinogens formed from the nitrosation of tobacco alkaloids. Among these, NNN and NNK are recognized as significant etiological agents in the development of cancers of the lung, esophagus, pancreas, and oral cavity. This compound is structurally similar to these compounds and is present in tobacco products. However, carcinogenicity bioassays in animal models have consistently demonstrated a lack of significant tumor induction by NAT. This document synthesizes the available scientific literature to provide a detailed technical resource on the evaluation of NAT's carcinogenic potential.

Carcinogenicity Bioassays in Animal Models

The primary evidence for the low carcinogenic potential of this compound comes from a well-documented study in Fischer 344 (F344) rats. To date, this remains the most definitive in vivo study on the carcinogenicity of NAT.

Quantitative Data from Carcinogenicity Studies

The pivotal study on the dose-response of NAT was conducted by Hoffmann and colleagues in 1984. The results, along with those for the potent carcinogens NNN and NNK from the same study, are summarized below for comparison.

| Compound | Animal Model | Route of Administration | Total Dose (mmol/kg) | Observation Period | Tumor Incidence |

| This compound (NAT) | Male & Female F344 Rats | Subcutaneous Injection | 1.0 | 11 months | No significant increase in tumors compared to controls[1] |

| 3.0 | |||||

| 9.0 | |||||

| N'-Nitrosonornicotine (NNN) | Male & Female F344 Rats | Subcutaneous Injection | 1.0, 3.0, 9.0 | 11 months | Significant induction of nasal cavity and esophageal tumors[1] |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Male & Female F344 Rats | Subcutaneous Injection | 1.0, 3.0, 9.0 | 11 months | Significant induction of nasal cavity, lung, and liver tumors[1] |

| Trioctanoin (Vehicle Control) | Male & Female F344 Rats | Subcutaneous Injection | N/A | 11 months | No tumors observed in the nasal cavity, esophagus, lung, or liver[1] |

Table 1: Summary of Carcinogenicity Data for this compound and other TSNAs in F344 Rats.

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of carcinogenicity data. The following protocol is based on the methodology described in the key study by Hoffmann et al. (1984).

Carcinogenicity Bioassay of this compound in F344 Rats

-

Animal Model: Male and female Fischer 344 rats, 8 weeks of age at the start of the study.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and given access to a standard laboratory diet and water ad libitum.

-

Test Substance: this compound (NAT), synthesized and purified to >99% purity.

-

Vehicle: Trioctanoin.

-

Administration: The test substance was administered via subcutaneous injection three times per week for 20 weeks (a total of 60 injections).

-

Dosage: Three dose groups were used, with total doses amounting to 1, 3, and 9 mmol/kg body weight. A control group received the vehicle (trioctanoin) only.

-

Observation: The animals were observed for a total of 11 months. Body weight was recorded weekly. A complete necropsy was performed on all animals, and all major organs were examined histopathologically for the presence of tumors.

Genotoxicity Studies

While comprehensive in vivo carcinogenicity data for NAT is limited to the rat model, in vitro genotoxicity assays provide further insight into its potential to induce DNA damage.

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and without S9 mix | Generally reported as non-mutagenic or weakly mutagenic[2] |

| In Vitro Micronucleus Assay | Mammalian cell lines | With and without S9 mix | Data not widely available, but related non-carcinogenic TSNAs have tested negative. |

Table 2: Summary of Genotoxicity Data for this compound.

The general lack of potent mutagenic activity in the Ames test is consistent with the negative results from the in vivo carcinogenicity bioassay.

Biochemical Mechanisms of Low Carcinogenicity

The low carcinogenic potential of this compound is attributed to its metabolic fate. Unlike carcinogenic TSNAs, NAT is not efficiently metabolized to DNA-reactive intermediates. Furthermore, it can act as a competitive inhibitor of the enzymes responsible for the activation of other potent nitrosamine carcinogens.

Metabolic Pathways and Competitive Inhibition

The metabolic activation of carcinogenic nitrosamines like NNK and NNN is primarily mediated by cytochrome P450 enzymes, particularly CYP2A13. This process involves α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, leading to mutations and tumor initiation.

This compound, due to its structural similarity to NNN and NNK, can also bind to the active site of CYP2A13. However, it is a poor substrate for α-hydroxylation. Instead, it acts as a competitive inhibitor, preventing the metabolic activation of more potent carcinogens.

References

N-Nitrosoanatabine: A Comprehensive Technical Guide to its Role as a Biomarker of Tobacco Exposure

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1][2] While not considered a potent carcinogen like its counterparts N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), NAT is a valuable biomarker for assessing exposure to tobacco products.[3][4] Its presence in biological samples is a definitive indicator of tobacco use or significant secondhand smoke exposure. This technical guide provides a comprehensive overview of NAT, including its biochemical properties, formation, metabolism, and state-of-the-art analytical methodologies for its detection. Quantitative data on NAT levels in various populations are presented, alongside a discussion of its toxicological profile and the current understanding of its biological effects, created to inform and guide researchers, scientists, and professionals in the field of drug development.

Biochemical Profile and Formation of this compound

This compound is a derivative of anatabine, a secondary alkaloid found in tobacco. The formation of NAT occurs primarily during the curing, fermentation, and aging of tobacco leaves, where anatabine reacts with nitrosating agents.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 71267-22-6 |

| Appearance | Light-yellow crystalline solid |

| Carcinogenicity Classification | IARC Group 3: Not classifiable as to its carcinogenicity to humans.[5] |

Data sourced from PubChem CID 51291.[5]

The nitrosation of anatabine is a critical step in the formation of NAT. This reaction is influenced by various factors, including the concentration of anatabine and nitrosating agents, pH, and temperature.

Caption: Formation of this compound (NAT) from its precursor, anatabine.

Metabolism and Excretion

Once absorbed, this compound undergoes metabolic processes in the body. The primary route of metabolism for NAT is the formation of pyridine-N-glucuronides. These conjugated metabolites are more water-soluble and are subsequently excreted in the urine. The analysis of both free (unmetabolized) NAT and its glucuronidated forms provides a comprehensive measure of exposure.

Caption: Metabolic pathway of this compound (NAT) in the human body.

Analytical Methodology for this compound Detection

The accurate quantification of this compound in biological matrices, primarily urine, is crucial for its use as a biomarker. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Total this compound in Urine by LC-MS/MS

This protocol outlines a typical method for the determination of total NAT (free and glucuronidated) in human urine.

1. Sample Preparation:

-

Enzymatic Hydrolysis: To measure total NAT, the glucuronide conjugates must be cleaved. A urine sample (e.g., 1 mL) is buffered to pH 7.0 with a phosphate buffer. β-glucuronidase is added, and the sample is incubated (e.g., at 37°C for 16 hours) to hydrolyze the NAT-N-glucuronides.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. A mixed-mode cation exchange SPE cartridge is often used.

-

The cartridge is conditioned with methanol and water.

-

The sample is loaded onto the cartridge.

-

The cartridge is washed with a weak acid to remove interferences.

-

The analytes, including NAT, are eluted with a basic organic solvent (e.g., methanol with ammonium hydroxide).

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for NAT and its isotopically labeled internal standard.

-

NAT Transition (example): m/z 190.1 → 160.1

-

Internal Standard Transition (example for d4-NAT): m/z 194.1 → 164.1

-

-

Caption: Experimental workflow for the analysis of this compound in urine.

Quantitative Levels of this compound in Different Populations

The concentration of this compound in urine varies significantly between tobacco users and non-users. The following table summarizes representative data from published studies.

Table 2: Urinary Levels of Total this compound in Different User Groups

| Population | N | Mean ± SD (pmol/mg creatinine) | Reference |

| Smokers | 14 | 0.19 ± 0.20 | [6] |

| Smokeless Tobacco Users | 11 | 1.43 ± 1.10 | [6] |

| Non-smokers | - | Generally below the limit of detection | [7] |

Note: Data for non-smokers directly measuring NAT is limited. However, studies on other TSNAs like NNAL show detectable levels in individuals exposed to secondhand smoke.[8][9]

Toxicological Profile and Putative Signaling Pathways

Unlike other tobacco-specific nitrosamines such as NNK and NNN, which are classified as Group 1 carcinogens by the IARC, NAT is classified as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans.[5] Studies in animal models have not demonstrated significant carcinogenic activity for NAT.[4]

The direct impact of this compound on cellular signaling pathways is an area with limited research. Much of the focus has been on the highly carcinogenic TSNAs, NNK and NNN. These compounds are known to activate pro-survival and proliferative pathways, such as the PI3K/Akt and MAPK/ERK pathways, contributing to their carcinogenic effects. While there is no direct evidence to date implicating NAT in the modulation of these specific pathways, understanding the mechanisms of related compounds provides a framework for future investigation.

Caption: Known signaling pathways of NNK versus the unknown pathways of NAT.

Conclusion

This compound serves as a reliable and specific biomarker of tobacco exposure. Its detection in biological fluids confirms the uptake of tobacco-derived compounds. While not considered a significant carcinogen, its quantification provides valuable data for epidemiological studies, for assessing the efficacy of smoking cessation programs, and for monitoring exposure to secondhand smoke. The well-established LC-MS/MS methodologies allow for sensitive and accurate measurement of NAT. A significant knowledge gap remains concerning the direct biological effects and the potential interaction of NAT with cellular signaling pathways. Future research in this area will be critical to fully understanding the complete toxicological profile of all tobacco-specific nitrosamines and their collective impact on human health. This will be particularly important for the development of novel therapeutic strategies and for public health initiatives aimed at reducing tobacco-related harm.

References

- 1. Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C10H11N3O | CID 51291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. m.youtube.com [m.youtube.com]

- 8. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Analysis of N-Nitrosoanatabine in Smokeless Tobacco: A Technical Guide

An in-depth examination of the formation, detection, and quantification of N-Nitrosoanatabine in smokeless tobacco products, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound (NAT), a tobacco-specific nitrosamine (TSNA) found in smokeless tobacco products. While not considered as potent a carcinogen as its counterparts N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the presence and analysis of NAT are crucial for a complete understanding of the chemical composition and potential health risks associated with smokeless tobacco use.[1][2][3] This document details the formation pathways of NAT, presents quantitative data on its prevalence, and outlines the sophisticated analytical methodologies used for its detection and quantification.

Formation of this compound

This compound, like other TSNAs, is not a natural component of the tobacco leaf. Instead, it is formed during the curing, aging, and processing of tobacco.[1][4] The primary mechanism involves the nitrosation of the tobacco alkaloid anatabine.[4][5] This chemical reaction is facilitated by nitrosating agents derived from the microbial reduction of nitrate to nitrite.[4][6][7] The acidic conditions present during curing can also contribute to the formation of these nitrosating agents. The widely accepted pathway for the formation of NAT and other major TSNAs is initiated by the conversion of nitrate, often from fertilizers, into nitrite by microorganisms present on the tobacco leaves.[6][7] This nitrite then reacts with the secondary amine group of the anatabine alkaloid to form this compound.

Quantification of this compound in Smokeless Tobacco Products

The concentration of NAT in smokeless tobacco products can vary significantly depending on the product type, manufacturing processes, and geographic origin.[8][9] The following tables summarize quantitative data for NAT and other key TSNAs found in various smokeless tobacco products.

Table 1: Levels of Tobacco-Specific Nitrosamines (TSNAs) in Various Smokeless Tobacco Products (North America & Europe)

| Product Type | NNN (µg/g) | NNK (µg/g) | NAT (µg/g) | NAB (µg/g) |

| Moist Snuff | up to 154 | up to 18 | up to 339 | up to 10.67 |

| Chewing Tobacco | 3.5 - 90.6 | - | - | - |

| Dry Snuff | - | - | - | - |

Data compiled from multiple sources.[8][9][10] Note: Levels are reported per gram of dry tobacco.

Table 2: Levels of Tobacco-Specific Nitrosamines (TSNAs) in Smokeless Tobacco Products from India

| Product Type | NNN (µg/g) | NNK (µg/g) | NAT (µg/g) | NAB (µg/g) |

| Zarda | - | - | High Levels | High Levels |

| Khaini | 1.74 - 76.9 | 0.08 - 28.4 | High Levels | High Levels |

| Gutka | Lower Levels | Lower Levels | Lower Levels | Lower Levels |

| Moist Snuff | Surprisingly Low | Surprisingly Low | Surprisingly Low | Surprisingly Low |

Data compiled from multiple sources.[8][9][11] "High Levels" and "Lower Levels" are relative terms as reported in the cited literature.

Experimental Protocols for this compound Analysis

The accurate quantification of NAT in complex matrices like smokeless tobacco requires sophisticated analytical techniques. The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Sample Preparation and Extraction

A standardized and robust sample preparation protocol is critical for accurate TSNA analysis. The following workflow is a general representation of the steps involved.

Detailed Methodology: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and selectivity.[2][12][13][14]

-

Sample Preparation: A precisely weighed amount (e.g., 1.0 g) of a homogenous, ground tobacco sample is placed in a centrifuge tube.[2]

-

Internal Standard Spiking: The sample is spiked with a known amount of a deuterium-labeled internal standard solution, such as NAT-d4.[14] This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

-

Extraction: An extraction solution, typically 100 mM ammonium acetate, is added to the sample.[2][14] The tube is then agitated on a shaker for a specified time (e.g., 40 minutes) to ensure complete extraction of the TSNAs.[2]

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13] A C18 reversed-phase column is commonly used to separate the TSNAs. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native TSNAs and their deuterated internal standards.[2][14]

-

-

Quantification: The concentration of NAT is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.[2][14]

Alternative Methodology: Gas Chromatography-Thermal Energy Analysis (GC-TEA)

An alternative, well-established method involves gas chromatography with a thermal energy analyzer, which is a highly specific detector for nitrosamines.[15][16]

-

Extraction: TSNAs are extracted from the tobacco sample using an aqueous buffer, often containing ascorbic acid to prevent artifact formation.[16] The extract is then enriched using liquid-liquid extraction with a solvent like dichloromethane.[15][16]

-

Cleanup: The extract undergoes a cleanup step, typically using column chromatography, to remove interfering compounds.[15][16]

-

GC-TEA Analysis: The purified extract is injected into a gas chromatograph for separation. The separated compounds then enter the thermal energy analyzer, where the N-NO bond is pyrolytically cleaved. The released NO radical is then detected, providing a specific signal for nitrosamines.[15]

-

Quantification: Similar to LC-MS/MS, quantification is performed using an internal standard and a calibration curve.

Biological Significance and Signaling Pathways

While NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), NAT is considered to have weak or no carcinogenic activity.[2][4][17] Research on the specific biological signaling pathways of NAT is limited, with the primary focus being on the more potent carcinogenic TSNAs.

The metabolic activation of carcinogenic TSNAs like NNK involves cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate carcinogenesis.[18][19] While NAT is a tobacco-specific nitrosamine, its lack of significant carcinogenic properties has resulted in less investigation into its specific metabolic fate and interaction with cellular signaling pathways. Therefore, a detailed signaling pathway diagram for NAT's biological effects cannot be provided at this time due to the lack of available scientific literature. Research in this area is ongoing, and future studies may elucidate specific cellular responses to NAT exposure.

Conclusion

This compound is a consistently detected tobacco-specific nitrosamine in smokeless tobacco products. While its carcinogenic potential is considered low, its quantification is essential for a comprehensive chemical characterization of these products and for regulatory purposes. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for accurate determination. Further research is warranted to fully understand the complete biological implications of exposure to the complex mixture of TSNAs, including NAT, found in smokeless tobacco.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Smokeless tobacco and its constituents - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US6834654B2 - Smokeless tobacco product - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. series.publisso.de [series.publisso.de]

- 13. lcms.cz [lcms.cz]

- 14. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 15. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 16. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

- 17. caymanchem.com [caymanchem.com]

- 18. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Nitrosoanatabine Precursors in Nicotiana tabacum

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a class of potent carcinogens found in tobacco products. The presence and concentration of NAT are directly linked to its precursor, the minor tobacco alkaloid anatabine. Understanding the biosynthesis of anatabine in Nicotiana tabacum, its conversion to NAT, and the analytical methodologies for their quantification is critical for researchers in tobacco harm reduction, cancer research, and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound precursors, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anatabine: The Primary Precursor to this compound

Anatabine is a pyridine alkaloid naturally present in plants of the Solanaceae family, including the tobacco plant. While nicotine is the most abundant alkaloid in commercial tobacco, typically accounting for about 90% of the total alkaloid content, anatabine, along with nornicotine and anabasine, constitutes the majority of the remaining fraction. In certain transgenic tobacco varieties where the nicotine biosynthetic pathway is suppressed, anatabine can become the predominant alkaloid.

Biosynthesis of Anatabine

The biosynthesis of anatabine is distinct from that of nicotine, as both of its heterocyclic rings originate from the pyridine-nucleotide pathway, with nicotinic acid serving as a key precursor.[1] This is in contrast to nicotine, which incorporates a pyrrolidine ring derived from ornithine or arginine.

The proposed biosynthetic pathway for anatabine involves the following key steps:

-

Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to 3,6-dihydronicotinic acid. This reaction is catalyzed by an isoflavone reductase-like enzyme known as A622.[2]

-

Formation of Dihydropyridine Intermediates: While the specific enzymes have not been definitively identified, it is proposed that 3,6-dihydronicotinic acid undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[1]

-

Dimerization and Ring Formation: These dihydropyridine intermediates are believed to react with each other to form 3,6-dihydroanatabine.[1]

-

Final Hydrogenation Step: The final step is the hydrogenation of 3,6-dihydroanatabine to yield anatabine.[1]

When the cellular supply of the N-methyl-Δ¹-pyrrolinium cation (a key intermediate in nicotine synthesis) is limited, for instance, through genetic modification by suppressing putrescine methyltransferase (PMT) or methylputrescine oxidase (MPO) activity, the precursors in the nicotinic acid pathway can be shunted towards anatabine synthesis, leading to its accumulation.[2][3]

Formation of this compound (NAT)

This compound is formed through the N-nitrosation of its precursor, anatabine. This chemical transformation primarily occurs during the curing, aging, and processing of tobacco leaves. The nitrosating agents are derived from the reduction of nitrate, which is absorbed from the soil by the tobacco plant.

During the curing process, particularly in air-curing of Burley tobacco, microbial activity on the leaf surface reduces nitrate to nitrite. This nitrite, under the acidic conditions of the senescing leaf, can form nitrosating species (e.g., N₂O₃) that react with the secondary amine group of anatabine to form NAT.[4] In flue-curing, while microbial activity is lower due to the higher temperatures, nitrogen oxides (NOx) present in the curing barn's atmosphere from combustion can also serve as nitrosating agents.[4]

References

Enantiomeric Composition of N-Nitrosoanatabine in Tobacco: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products. As a chiral molecule, it exists in two enantiomeric forms: (S)-NAT and (R)-NAT. This technical guide provides an in-depth overview of the enantiomeric composition of NAT in tobacco, detailing its formation, the analytical methodologies for its enantioselective analysis, and a summary of its prevalence in different tobacco types. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact and characteristics of tobacco constituents.

Introduction

Tobacco and tobacco products contain a complex mixture of chemical compounds, among which tobacco-specific nitrosamines (TSNAs) are of significant concern due to their carcinogenic properties. N'-Nitrosoanatabine (NAT) is one of the major TSNAs, formed from the nitrosation of the minor tobacco alkaloid anatabine. Due to the presence of a chiral center at the 2'-position of the pyrrolidine ring, NAT exists as (S) and (R) enantiomers. Understanding the enantiomeric distribution of NAT in tobacco is crucial, as enantiomers of a chiral compound can exhibit different biological activities and toxicological profiles. This guide summarizes the current knowledge on the enantiomeric composition of NAT in tobacco, providing key data and methodologies for its analysis.

Formation of N-Nitrosoanatabine Enantiomers

The formation of this compound in tobacco is a direct result of the N-nitrosation of its precursor, the alkaloid anatabine. This reaction typically occurs during the curing, fermentation, and aging of tobacco leaves when naturally present amines react with nitrosating agents. The primary nitrosating agents are derived from nitrates present in the tobacco.

The enantiomeric composition of NAT in tobacco is directly linked to the stereochemistry of its precursor, anatabine. Studies have shown a strong precursor-to-product relationship, where the enantiomeric ratio of NAT closely mirrors that of anatabine in the tobacco leaf.[1][2] In most tobacco varieties, (S)-anatabine is the predominant enantiomer, which consequently leads to a higher proportion of (S)-NAT.

Quantitative Data on Enantiomeric Composition

The analysis of various tobacco products has consistently shown that (S)-N-Nitrosoanatabine is the predominant enantiomer. On average, (S)-NAT constitutes approximately 82.6% of the total NAT content in tobacco products such as moist snuff, chewing tobacco, and cigarette tobacco.[1][2] The percentage of (S)-NAT can range from 80% to 85% across different tobacco product types.[2]

| Tobacco Product Category | Predominant Enantiomer | Percentage of (S)-NAT of Total NAT | Reference(s) |

| Moist Snuff | (S)-NAT | ~82% | [2] |

| Chewing Tobacco | (S)-NAT | ~85% | [2] |

| Cigarette Tobacco | (S)-NAT | 81-85% | [2] |

| Air-cured Tobacco | (S)-NAT | Predominant | [3] |

| Research Cigarettes (1A3) | (S)-NAT | 81% | [2] |

| Research Cigarettes (1R3) | (S)-NAT | 83% | [2] |

| Research Cigarettes (2R1F) | (S)-NAT | 83% | [2] |

| Research Cigarettes (4A1) | (S)-NAT | 85% | [2] |

| Research Smokeless Tobacco (1S1) | (S)-NAT | 83% | [2] |

| Research Smokeless Tobacco (1S2) | (S)-NAT | 80% | [2] |

| Research Smokeless Tobacco (1S3) | (S)-NAT | 82% | [2] |

Experimental Protocols

The determination of the enantiomeric composition of this compound in tobacco requires a multi-step analytical procedure involving sample preparation and chiral gas chromatography.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical to isolate and concentrate the nitrosamines from the complex tobacco matrix. Solid-phase extraction is a commonly employed technique for this purpose.

Protocol:

-

Extraction: A known weight of the tobacco sample is extracted with an aqueous buffer, often containing ascorbic acid to prevent artifactual nitrosation.

-

Centrifugation: The mixture is shaken and then centrifuged to separate the solid tobacco material from the aqueous extract.

-

SPE Cartridge Conditioning: A solid-phase extraction cartridge (e.g., a diatomaceous earth or a mixed-mode hydrophobic/cation-exchange sorbent) is conditioned according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by the extraction buffer.

-

Sample Loading: The aqueous tobacco extract is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a specific solvent to remove interfering compounds.

-

Elution: The this compound enantiomers are eluted from the cartridge using an appropriate organic solvent or solvent mixture.

-

Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen, before analysis.

Enantioselective Analysis: Chiral Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

The separation and quantification of the (S)-NAT and (R)-NAT enantiomers are achieved using a high-resolution chiral stationary phase gas chromatography column coupled with a nitrosamine-selective detector, such as a Thermal Energy Analyzer (TEA).

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Chiral Column: A Cyclosil-B chiral capillary column (or equivalent) is commonly used for the separation of NAT enantiomers.

-

Detector: A Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines.

Typical GC-TEA Parameters:

-

Injector Temperature: 200-220 °C

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp: Increase to 170-180 °C at a rate of 2-5 °C/minute.

-

Hold: Maintain at 170-180 °C for a specified time.

-

Second Ramp: Increase to 210-220 °C at a rate of 10-20 °C/minute.

-

Final Hold: Maintain at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

TEA Furnace Temperature: 500-550 °C

-

TEA Interface Temperature: 200-240 °C

Conclusion

This technical guide has summarized the key aspects of the enantiomeric composition of this compound in tobacco. The predominance of the (S)-enantiomer is a consistent finding across various tobacco products, which is directly related to the stereochemistry of its precursor, anatabine. The detailed experimental protocols for sample preparation and chiral GC-TEA analysis provide a foundation for researchers to accurately quantify the enantiomers of NAT. A thorough understanding of the enantiomeric composition of NAT is essential for a complete assessment of the toxicological and biological effects of tobacco-specific nitrosamines. This information is vital for regulatory science, public health, and the development of potentially reduced-risk tobacco products.

References

N-Nitrosoanatabine: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As with other N-nitroso compounds, there are concerns regarding its potential genotoxicity and carcinogenicity, making the understanding of its stability and degradation crucial for risk assessment in tobacco products and pharmaceutical formulations where anatabine-related compounds might be present as impurities. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound, including detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Clear Yellow Oil | [1] |

| Storage | A solution in ethanol can be stored at -20°C. | [2] |

| Stability | Stable for ≥ 2 years under specified storage conditions. | [2] |

Stability of this compound

Limited specific quantitative data exists in the public domain regarding the stability of this compound under various stress conditions. However, general knowledge of N-nitroso compounds and data from related tobacco-specific nitrosamines can provide insights into its stability profile.

pH and Hydrolytic Stability

The stability of N-nitroso compounds is known to be pH-dependent. While specific studies on NAT are scarce, the general behavior of N-nitrosamines suggests that they are relatively stable at neutral and alkaline pH but can undergo degradation under strongly acidic conditions. This degradation is often catalyzed by the presence of nucleophiles.

Thermal Stability

Studies on the structurally similar N-nitrosonornicotine (NNN) have shown that thermal degradation involves the cleavage of the N-NO bond. This process leads to the formation of nitrogen oxides and the corresponding secondary amine, nornicotine.[3] A similar pathway can be postulated for NAT, which would yield anatabine upon thermal stress. The decomposition of NNN has been observed to be more rapid in an oxidative atmosphere compared to an inert one.[3]

Photostability

N-nitroso compounds are generally susceptible to photolytic degradation. Upon exposure to UV light, the N-NO bond can cleave, leading to the formation of a nitric oxide radical and an aminyl radical. These reactive species can then undergo further reactions.

Degradation Pathways

Based on the chemistry of N-nitroso compounds and studies on related TSNAs, the following degradation pathways for this compound can be proposed:

Hydrolytic Degradation (Acid-Catalyzed)

Under strong acidic conditions, NAT is expected to undergo hydrolysis. The reaction likely proceeds via protonation of the nitroso group, followed by nucleophilic attack of water, leading to the cleavage of the N-N bond to release nitrous acid and the secondary amine, anatabine.

Thermal Degradation

As observed with NNN, thermal stress is likely to cause homolytic cleavage of the N-NO bond in NAT, generating a nitric oxide radical and an anatabine radical. The anatabine radical can then abstract a hydrogen atom to form anatabine or undergo other reactions.

Photolytic Degradation

Exposure to UV radiation is expected to induce photolysis of the N-NO bond, similar to thermal degradation, resulting in the formation of nitric oxide and anatabine radicals, which can then lead to various degradation products.

Oxidative Degradation

Oxidative conditions, for instance, in the presence of hydrogen peroxide, could lead to the oxidation of the nitrogen atom of the nitroso group or other parts of the molecule, leading to a complex mixture of degradation products. The presence of an oxidative atmosphere has been shown to accelerate the thermal decomposition of NNN.[3]

Biodegradation

One study has reported the biodegradation of NAT by Bacillus sp. strain J54, resulting in a 28.6% reduction in NAT concentration in flue-cured tobacco leaves.[4] While the focus of this guide is on chemical degradation, this pathway is noteworthy for its potential application in reducing TSNA levels in tobacco products.

Proposed Degradation Products of this compound

| Degradation Pathway | Proposed Degradation Product(s) |

| Hydrolytic (Acidic) | Anatabine, Nitrous Acid |

| Thermal | Anatabine, Nitrogen Oxides |

| Photolytic | Anatabine, various radical-derived products |

| Oxidative | Oxidized derivatives of NAT and anatabine |

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies on this compound are crucial for understanding its stability and degradation pathways. The following are generalized protocols based on common practices for drug stability testing.

General Forced Degradation Procedure

A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared. Aliquots of this stock solution are then subjected to various stress conditions. Samples are withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed concurrently.

Hydrolytic Degradation Study

-

Acidic Hydrolysis: The drug solution is treated with 0.1 M HCl and kept at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: The drug solution is treated with 0.1 M NaOH and kept at a specified temperature (e.g., 60°C).

-

Neutral Hydrolysis: The drug solution is treated with water and kept at a specified temperature (e.g., 60°C).

Oxidative Degradation Study

The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% v/v) and stored at room temperature, protected from light.

Thermal Degradation Study

The solid drug substance or a solution is exposed to dry heat at a specified temperature (e.g., 80°C) for a defined period.

Photolytic Degradation Study

The drug solution is exposed to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber. A control sample is wrapped in aluminum foil to protect it from light.

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is commonly used for this purpose.

-

Chromatographic System: A typical system would consist of a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with or without a buffer like ammonium acetate).

-

Detection: UV detection can be used for quantification, while LC-MS/MS is invaluable for the identification and structural elucidation of degradation products.[5][6] Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is another sensitive and selective method for the analysis of N-nitrosamines.[7]

Visualization of Pathways and Workflows

This compound Formation Pathway

Caption: Formation of this compound from its precursor anatabine.

Proposed General Degradation Pathways of this compound

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability and degradation of this compound are critical areas of study due to its presence in tobacco products and its potential as a drug substance impurity. While direct, quantitative stability data for NAT is limited, this guide provides a framework for understanding its likely behavior under various stress conditions based on the known chemistry of N-nitroso compounds and related TSNAs. The proposed degradation pathways and experimental protocols offer a starting point for researchers to conduct their own stability-indicating studies. Further research is warranted to definitively identify and quantify the degradation products of NAT and to establish its degradation kinetics under different environmental and processing conditions. This will enable a more accurate assessment of the risks associated with this compound.

References

- 1. This compound | 887407-16-1 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biodegradation of Nicotine and TSNAs by Bacterium sp. Strain J54 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of tobacco-specific N-nitrosamines in snuff by ethyl acetate extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

Methodological & Application

Application Notes & Protocols for the Analysis of N-Nitrosoanatabine in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As a potential carcinogen, monitoring its presence in biological fluids like urine is crucial for assessing exposure to tobacco products and for research in toxicology and drug development. This document provides detailed analytical methods and protocols for the quantitative determination of NAT in human urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Analytical Methods Overview

The determination of NAT in urine typically involves a multi-step process including sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis. Given that NAT can exist in both free and conjugated (glucuronidated) forms in urine, an enzymatic hydrolysis step is often employed to measure the total NAT concentration.[1][2] Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[1][2]

LC-MS/MS has emerged as the method of choice for the quantification of NAT and other TSNAs in urine due to its high sensitivity and specificity.[1][3][4] This technique allows for the detection of NAT at very low concentrations, which is essential for studies involving smokers and even non-smokers exposed to secondhand smoke.[3] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it may require derivatization of the analyte.[5]

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated LC-MS/MS method for the determination of this compound (NAT) and other tobacco-specific nitrosamines in human urine.

| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| This compound (NAT) | 0.4 - 0.7 | ~2.0 | 0.82 - 3.67 | 2.04 - 7.73 | [3][4] |

| N'-Nitrosonornicotine (NNN) | 0.6 - 0.8 | ~2.0 | 0.82 - 3.67 | 2.04 - 7.73 | [3][4] |

| N'-Nitrosoanabasine (NAB) | 0.4 - 1.1 | ~2.0 | 0.82 - 3.67 | 2.04 - 7.73 | [3][4] |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | 0.6 - 2.0 | Not specified | 0.82 - 3.67 | 2.04 - 7.73 | [3][4] |

Experimental Protocols

Protocol 1: Determination of Total this compound in Urine by LC-MS/MS

This protocol describes the enzymatic hydrolysis of NAT glucuronides followed by solid-phase extraction and analysis using LC-MS/MS.

1. Materials and Reagents

-

This compound (NAT) analytical standard[6]

-

Deuterated NAT internal standard (e.g., NAT-d4)

-

β-glucuronidase from E. coli

-

Ammonium acetate

-

Formic acid

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[1][2]

-

Human urine samples

2. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

-

Internal Standard Spiking: To 1.0 mL of the urine supernatant, add the deuterated internal standard solution.

-

Enzymatic Hydrolysis (for Total NAT):

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte with a suitable solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NAT and its deuterated internal standard. For example, for NAT (m/z 190.1), a potential transition could be to m/z 160.1. These transitions should be optimized based on the specific instrument.

-

4. Quantification

Create a calibration curve by analyzing a series of known concentrations of NAT standards prepared in a blank urine matrix and processed through the same sample preparation procedure. The concentration of NAT in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: Workflow for the determination of total this compound in urine.

Caption: Relationship between free, conjugated, and total this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. series.publisso.de [series.publisso.de]

- 3. Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of four tobacco-specific N-nitrosamines (TSNA) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-亚硝基新烟草碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Quantification of N-Nitrosoanatabine in Human Saliva Samples by LC-MS/MS

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As a potential carcinogen, monitoring the levels of NAT in biological fluids is crucial for assessing exposure to tobacco products and understanding the associated health risks. Saliva presents a non-invasive and accessible matrix for biomonitoring of tobacco smoke and smokeless tobacco exposure. This application note provides a detailed protocol for the quantitative analysis of this compound in human saliva samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle